

1-Methylisatin: A Technical Guide to its Chemical Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, also known as N-methylisatin, is a synthetically versatile heterocyclic compound derived from isatin. Its unique chemical structure, featuring an indole nucleus with carbonyl groups at positions 2 and 3 and a methyl group on the nitrogen atom, makes it a valuable building block in organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and biological significance of **1-Methylisatin**, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

1-Methylisatin is typically an orange to reddish-brown crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	References
Molecular Formula	C ₉ H ₇ NO ₂	[4]
Molecular Weight	161.16 g/mol	[4]
CAS Number	2058-74-4	
Appearance	Orange to red crystalline powder	-
Melting Point	130-133 °C	-
Boiling Point	294.3 ± 23.0 °C at 760 mmHg	_
Density	1.3 ± 0.1 g/cm ³	_
Solubility	Insoluble in water. Soluble in dimethylformamide (DMF), slightly soluble in ethanol.	-
рКа	-2.41 ± 0.20 (Predicted)	-
LogP	Around 2.6	-

Spectroscopic Data

The structural characterization of **1-Methylisatin** is well-supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.



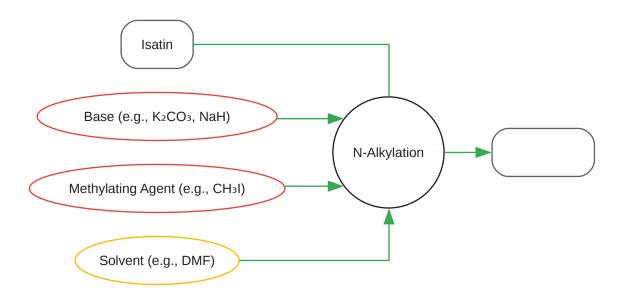
Technique	Data	References
¹ H NMR	Spectra available on PubChem.	
¹³ C NMR	Spectra available on PubChem.	
Infrared (IR)	Spectra available on PubChem (KBr pellet).	
Mass Spectrometry (MS)	GC-MS data available on PubChem; m/z peaks at 161, 104, 105.	-
UV-Vis (λmax)	427 nm (in CH ₂ Cl ₂)	-

Synthesis and Reactivity

1-Methylisatin is a key intermediate in the synthesis of a wide array of more complex molecules, including spiro-oxindoles and other heterocyclic systems with potential biological activity.

Synthesis of 1-Methylisatin

A common method for the synthesis of **1-Methylisatin** is the N-alkylation of isatin.





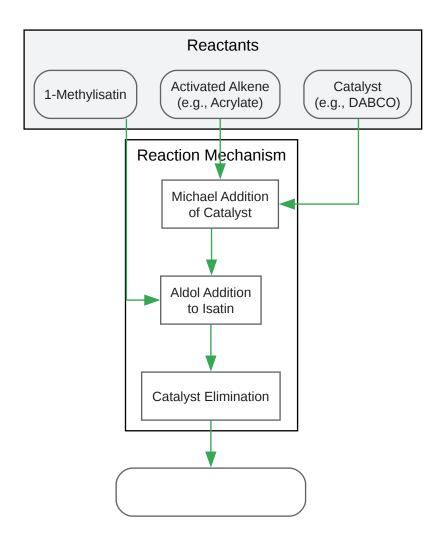
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General workflow for the N-methylation of isatin.

Key Reactions

1-Methylisatin serves as a versatile precursor in several important organic reactions:

Morita-Baylis-Hillman Reaction: This reaction involves the coupling of the C3-carbonyl group
of 1-Methylisatin with activated alkenes, catalyzed by a nucleophile such as DABCO, to
form multifunctional adducts. These products are valuable intermediates for the synthesis of
complex heterocyclic structures.



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Simplified workflow of the Morita-Baylis-Hillman reaction with **1-Methylisatin**.



Synthesis of Spirooxindoles: 1-Methylisatin is a common starting material for the synthesis
of spirooxindoles, a class of compounds with significant biological activities. These
syntheses often involve multi-component reactions where the C3-carbonyl of 1-Methylisatin
reacts with various nucleophiles and electrophiles to construct the spirocyclic system.

Biological Activity and Applications

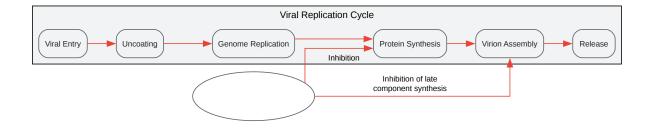
1-Methylisatin and its derivatives have garnered considerable attention in the field of drug discovery due to their diverse pharmacological properties.

Carboxylesterase Inhibition

1-Methylisatin is a known inhibitor of carboxylesterases (CEs), a family of enzymes involved in the metabolism of a wide range of ester-containing drugs. It exhibits selective inhibition, with Ki values of 38.2 μ M for human intestinal carboxylesterase (hiCE) and 5.38 μ M for human carboxylesterase 1 (hCE1). This inhibitory activity suggests that **1-Methylisatin** could be a lead compound for developing agents to modulate drug metabolism.

Antiviral Activity

Derivatives of **1-Methylisatin**, particularly N-methylisatin-β-thiosemicarbazones, have demonstrated significant antiviral activity against a variety of DNA and RNA viruses, including poxviruses and HIV. The proposed mechanism of action for some of these derivatives involves the inhibition of viral replication, potentially by interfering with the synthesis of viral structural proteins or other late-stage components of the viral life cycle.



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Materials:

Isatin

Methyl iodide (CH₃I)

Proposed antiviral mechanism of isatin derivatives.

Experimental Protocols

Synthesis of 1-Methylisatin from Isatin

 Potassium carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate
• Hexane
• Water
• Brine
Procedure:
• To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).
Stir the mixture at room temperature for 10 minutes.
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
• Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin

• After completion of the reaction, pour the mixture into ice-cold water (50 mL).

• Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Layer Chromatography (TLC).



- Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure **1-Methylisatin**.

Carboxylesterase Inhibition Assay

Materials:

- Recombinant human carboxylesterase (hCE1 or hiCE)
- **1-Methylisatin** (inhibitor)
- p-Nitrophenyl acetate (substrate)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **1-Methylisatin** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the phosphate buffer.
- Add varying concentrations of the 1-Methylisatin stock solution to the wells. Include a
 control well with the solvent only.
- Add the carboxylesterase enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
- Initiate the reaction by adding the substrate, p-nitrophenyl acetate.



- Immediately measure the absorbance at 405 nm (corresponding to the formation of pnitrophenol) at regular intervals using a microplate reader.
- Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
- Determine the percentage of inhibition for each concentration of 1-Methylisatin relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
- Further kinetic studies can be performed by varying the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

1-Methylisatin is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its straightforward synthesis, versatile reactivity, and the diverse biological activities of its derivatives make it a valuable scaffold for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and biological applications, offering a valuable resource for researchers in the field. Further exploration of the structure-activity relationships of **1-Methylisatin** derivatives is warranted to unlock their full therapeutic potential.

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